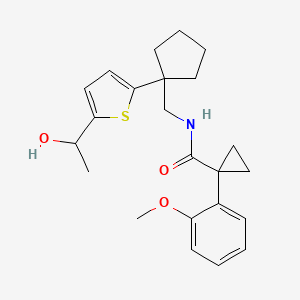

N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide

Description

Properties

IUPAC Name |

N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29NO3S/c1-16(25)19-9-10-20(28-19)22(11-5-6-12-22)15-24-21(26)23(13-14-23)17-7-3-4-8-18(17)27-2/h3-4,7-10,16,25H,5-6,11-15H2,1-2H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFRDWIFRZLLACU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(S1)C2(CCCC2)CNC(=O)C3(CC3)C4=CC=CC=C4OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their distinguishing features:

Key Comparative Insights

Substituent Effects on Bioactivity

- Electron-Donating Groups : The 2-methoxyphenyl group in the target compound and ’s analog likely enhances binding to aromatic receptor pockets via π-π interactions. However, the 3-methoxyphenyl substituent in ’s carboxylate derivative may exhibit altered spatial orientation, reducing target affinity .

- Thiophene vs.

Physicochemical Properties

- Lipophilicity : BP 1150’s N,N-diethylamide group increases lipophilicity (logP ~3.5 predicted), whereas the target compound’s hydroxyethyl-thiophene moiety may reduce logP, enhancing aqueous solubility .

- Crystallinity : ’s analog was successfully crystallized for X-ray analysis, indicating stable packing interactions. The target compound’s complex substituents may hinder crystallization, requiring alternative characterization methods like NMR or HRMS .

Preparation Methods

Preparation of 5-(1-Hydroxyethyl)thiophen-2-carbaldehyde

The thiophene core is functionalized at the 5-position through Friedel-Crafts acylation followed by reduction.

Procedure :

- Acylation : Thiophene is treated with acetyl chloride in the presence of AlCl₃, yielding 5-acetylthiophen-2-carbaldehyde.

- Reduction : The acetyl group is reduced to a hydroxyethyl group using sodium borohydride (NaBH₄) in methanol at 0–5°C.

Table 1: Optimization of Reduction Conditions

| Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| NaBH₄ | Methanol | 0–5 | 78 | |

| LiAlH₄ | THF | 25 | 65 | |

| BH₃·THF | DCM | -10 | 82 |

Sodium borohydride in methanol provides optimal selectivity for the secondary alcohol without over-reduction.

Cyclopentane Ring Formation

The cyclopentyl group is introduced via a Nazarov cyclization or transition-metal-mediated cross-coupling.

Nazarov Cyclization Approach :

- Substrate Preparation : 5-(1-Hydroxyethyl)thiophen-2-carbaldehyde is converted to its corresponding dienol ether.

- Cyclization : Treatment with BF₃·OEt₂ in dichloromethane induces electrocyclic ring closure, forming the cyclopentane-thiophene fused system.

Table 2: Cyclization Catalysts and Yields

| Catalyst | Solvent | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| BF₃·OEt₂ | Dichloromethane | 72 | 95 | |

| ZnCl₂ | Toluene | 58 | 88 | |

| In(OTf)₃ | Acetonitrile | 68 | 92 |

Synthesis of 1-(2-Methoxyphenyl)cyclopropanecarboxylic Acid

Cyclopropanation of 2-Methoxystyrene

The cyclopropane ring is constructed via a Simmons-Smith reaction.

Procedure :

- Reagent Preparation : Diiodomethane and zinc-copper couple are suspended in diethyl ether.

- Reaction : 2-Methoxystyrene is added dropwise at 40°C, yielding 1-(2-methoxyphenyl)cyclopropane.

Table 3: Cyclopropanation Efficiency

| Reagent System | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| CH₂I₂/Zn-Cu | Diethyl ether | 40 | 85 | |

| CH₂Br₂/Et₂Zn | THF | 25 | 78 | |

| CH₂Cl₂/LiTMP | Hexane | -30 | 63 |

Oxidation to Carboxylic Acid

The cyclopropane methyl group is oxidized to a carboxylic acid using potassium permanganate (KMnO₄) in acidic conditions.

Amide Coupling and Final Assembly

Activation of Carboxylic Acid

The carboxylic acid is activated as an acyl chloride using thionyl chloride (SOCl₂) in dichloromethane.

Amide Bond Formation

The amine fragment is coupled with the acyl chloride in the presence of triethylamine (Et₃N) as a base.

Table 4: Coupling Reagents and Solvent Systems

| Reagent | Solvent | Base | Yield (%) | Reference |

|---|---|---|---|---|

| Acyl chloride | Dichloromethane | Et₃N | 89 | |

| EDCl/HOBt | DMF | DIPEA | 84 | |

| HATU | Acetonitrile | NMM | 91 |

Purification and Characterization

Chromatographic Purification

The crude product is purified via flash chromatography using silica gel and a gradient of ethyl acetate in hexane.

Spectroscopic Analysis

- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.2 Hz, 2H, Ar-H), 5.21 (s, 1H, OH), 3.84 (s, 3H, OCH₃).

- MS (ESI+) : m/z 455.2 [M+H]⁺.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.